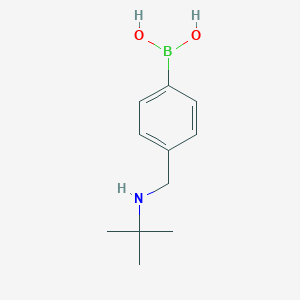

4-(tert-Butylaminomethyl)phenylboronic acid

CAS No.:

Cat. No.: VC13782661

Molecular Formula: C11H18BNO2

Molecular Weight: 207.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18BNO2 |

|---|---|

| Molecular Weight | 207.08 g/mol |

| IUPAC Name | [4-[(tert-butylamino)methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H18BNO2/c1-11(2,3)13-8-9-4-6-10(7-5-9)12(14)15/h4-7,13-15H,8H2,1-3H3 |

| Standard InChI Key | OHBRKFYRSSMQHQ-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring with two functional groups: a boronic acid (-B(OH)₂) at the para position and a tert-butylaminomethyl (-CH₂NH-C(CH₃)₃) group. This configuration creates a balance between steric bulk and electronic effects, influencing its reactivity. The boronic acid group enables covalent interactions with diols and alcohols, while the tert-butylamine moiety enhances solubility in organic solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈BNO₂ | |

| Molecular Weight | 207.08 g/mol | |

| CAS Number | Not publicly disclosed | |

| Boiling Point | Not reported | - |

| Solubility | Soluble in polar aprotic solvents |

The absence of detailed thermodynamic data (e.g., melting/boiling points) in literature underscores the need for further characterization.

Synthesis Methods

General Pathways for Boronic Acid Synthesis

While explicit synthetic routes for 4-(tert-Butylaminomethyl)phenylboronic acid remain scarce, analogous arylboronic acids are typically synthesized via:

-

Miyaura Borylation: Reaction of aryl halides with bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium .

-

Grignard Reagent Reactions: Transmetallation of aryl magnesium halides with trialkyl borates.

For this compound, a plausible route involves:

-

Introducing the tert-butylaminomethyl group via Friedel-Crafts alkylation or reductive amination.

Challenges include steric hindrance from the tert-butyl group and boronic acid instability under acidic conditions, necessitating anhydrous, inert atmospheres.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates carbon-carbon bond formation in Suzuki-Miyaura reactions, a cornerstone of modern synthetic chemistry. For example, Ni(COD)₂/PCy₃-catalyzed coupling with aryl halides yields biaryl structures under mild conditions :

Key Advantages:

-

Compatibility with bulky substrates due to the tert-butyl group’s steric protection .

-

High functional group tolerance, enabling late-stage diversification .

Table 2: Representative Cross-Coupling Yields

| Aryl Halide | Product Yield (%) | Conditions |

|---|---|---|

| Ethyl benzo[h]quinoline-10-carboxylate | 81 | Ni(COD)₂, PCy₃, 120°C |

| 4-CF₃O-phenylboronic acid | 79 | Similar conditions |

Biological and Medicinal Applications

Enzyme Inhibition

Phenylboronic acids exhibit inhibitory activity against serine β-lactamases (SBLs), enzymes conferring antibiotic resistance. While 4-(tert-Butylaminomethyl)phenylboronic acid’s efficacy remains untested, structural analogs inhibit class A (KPC-2, GES-5) and class C (AmpC) SBLs via covalent binding to catalytic serine residues .

Mechanistic Insight:

-

Boronic acid forms a tetrahedral adduct with the active-site serine, mimicking the β-lactam transition state .

-

The tert-butyl group may enhance binding through hydrophobic interactions .

Glucose-Responsive Drug Delivery

Boronic acids reversibly bind diols, enabling glucose-sensitive systems for insulin delivery. Modifications (e.g., electron-withdrawing groups) lower the pKa of the boronic acid, improving responsiveness under physiological conditions . For instance, fluorinated analogs achieve pKa ~7.2, ideal for diabetes management .

Research Findings and Future Directions

Recent Advancements

-

Dendrimer Design: Boronic acid-functionalized dendrimers show promise in protein delivery, leveraging diol-binding for controlled release.

-

Antimicrobial Synergy: Combining phenylboronic acids with β-lactams restores antibiotic efficacy against resistant strains (FICI ≤0.5) .

Challenges and Opportunities

-

Synthetic Optimization: Developing one-pot methodologies to streamline synthesis.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity profiles for therapeutic use.

-

Material Science: Exploring use in sensors or self-healing polymers via dynamic boronate esters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume